5-Chloro-2-hydrazinylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydrazinylnicotinonitrile is an organic compound with the molecular formula C6H4ClN3 It is a derivative of nicotinonitrile, featuring a chlorine atom at the 5-position and a hydrazine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinylnicotinonitrile typically involves the reaction of 5-chloronicotinonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Chloronicotinonitrile+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Raw Material Preparation: Ensuring the purity and availability of 5-chloronicotinonitrile and hydrazine hydrate.
Reaction: Conducting the reaction in large reactors under controlled temperature and pressure conditions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydrazinylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
5-Chloro-2-hydrazinylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydrazinylnicotinonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloronicotinonitrile: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Hydrazinylnicotinonitrile: Lacks the chlorine atom, which can affect its chemical properties and reactivity.
Uniqueness
5-Chloro-2-hydrazinylnicotinonitrile is unique due to the presence of both the chlorine atom and the hydrazine group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-2-hydrazinylpyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-4(2-8)6(11-9)10-3-5/h1,3H,9H2,(H,10,11) |
InChI Key |
PKWKVDLJFZOLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.